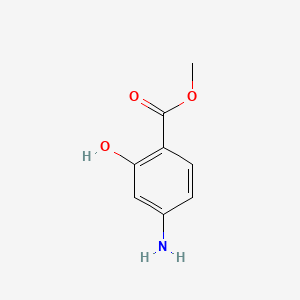

4-Amino-2-hydroxybenzoate de méthyle

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of derivatives related to Methyl 4-Amino-2-hydroxybenzoate involves complex chemical reactions. For example, the synthesis of 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid, an intermediate of amisulpride, starts from 4-amino-2-hydroxybenzoic acid. This process includes methylation, thiocyanation, ethylation, and oxidation steps, showcasing the compound's synthetic versatility (Wang Yu, 2008).

Molecular Structure Analysis

The molecular structure of Methyl 4-hydroxybenzoate was detailed through single crystal X-ray structure determination, revealing three molecules condensed to a 3D framework via extensive intermolecular hydrogen bonding. Hirshfeld surface analysis and computational calculations provide insights into the intermolecular interactions and crystal packing of this compound (Abeer A. Sharfalddin et al., 2020).

Chemical Reactions and Properties

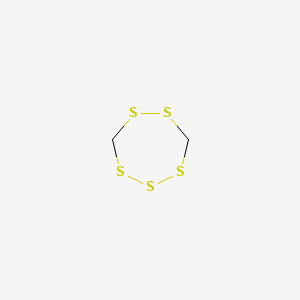

Iron sulfide-catalyzed redox/condensation reactions exemplify the chemical reactivity of derivatives of Methyl 4-Amino-2-hydroxybenzoate. Such reactions highlight a method to synthesize heteroaryl-benzimidazoles and -benzoxazoles, demonstrating the compound's role in facilitating complex chemical transformations (T. Nguyen et al., 2013).

Physical Properties Analysis

Polymorphism studies of Methyl paraben (Methyl 4-hydroxybenzoate) reveal the existence of four polymorphic forms, showing variations in melting points and crystal structures. Such studies are crucial for understanding the compound's stability, solubility, and pharmaceutical formulation performance (T. Gelbrich et al., 2013).

Applications De Recherche Scientifique

Spectroscopie de fluorescence

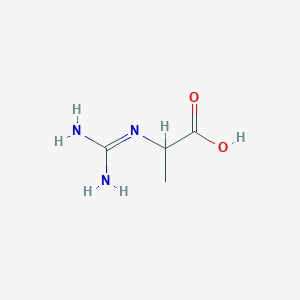

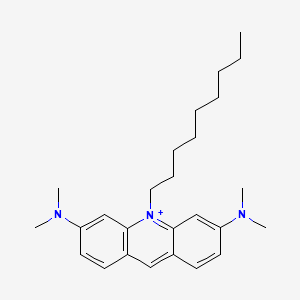

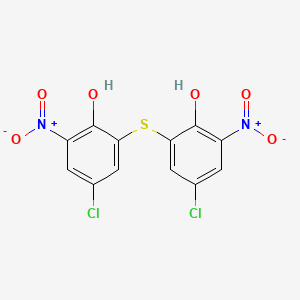

Le 4-Amino-2-hydroxybenzoate de méthyle a été étudié pour ses propriétés fluorescentes, en particulier lorsqu’il forme des complexes d’inclusion avec des cyclodextrines. Ces études utilisent la théorie de la fonctionnelle de la densité (DFT) et la théorie de la fonctionnelle de la densité dépendante du temps (TD-DFT) pour analyser les spectres d’absorption et d’émission du composé. Les recherches visent à contrôler l’effet des cyclodextrines sur les propriétés optiques du composé, ce qui pourrait conduire à des progrès dans les capteurs et les technologies d’imagerie basés sur la fluorescence {svg_1}.

Optique non linéaire

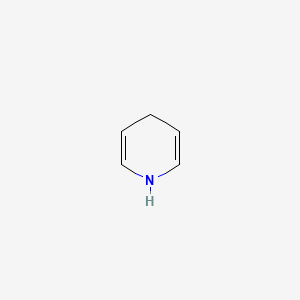

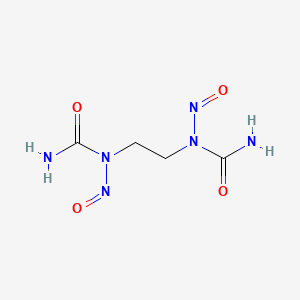

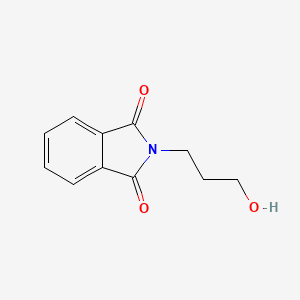

Ce composé est également exploré dans le domaine de l’optique non linéaire. L’accent est mis sur la synthèse et la caractérisation de cristaux qui présentent une hyperpolarisabilité du second ordre. Ces matériaux sont essentiels au développement de dispositifs optoélectroniques tels que des modulateurs et des commutateurs. La recherche implique des méthodes expérimentales et théoriques pour comprendre la géométrie moléculaire et les propriétés électroniques qui contribuent au comportement optique non linéaire {svg_2}.

Synthèse organique

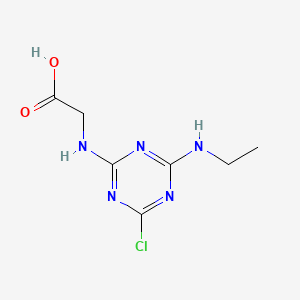

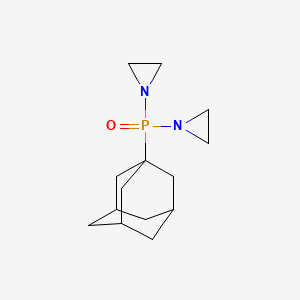

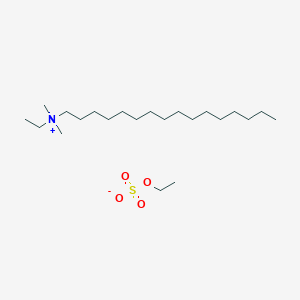

En tant que matière première et intermédiaire importante, le this compound est utilisé en synthèse organique. Son rôle dans la synthèse de composés organiques complexes est vital en raison de ses groupes fonctionnels réactifs, qui permettent diverses transformations chimiques. Cette polyvalence en fait un composant précieux dans la création de produits pharmaceutiques, d’agrochimiques et de colorants {svg_3}.

Produits pharmaceutiques

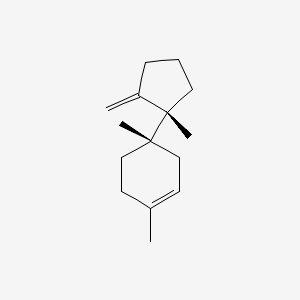

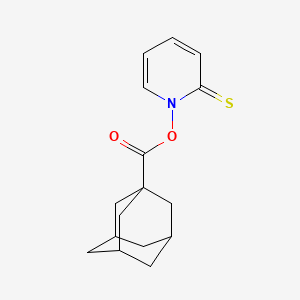

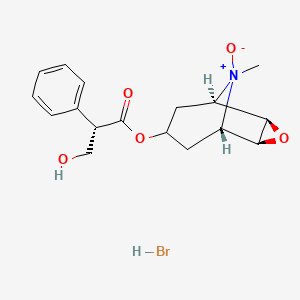

En recherche pharmaceutique, ce composé sert de précurseur dans la synthèse d’ingrédients pharmaceutiques actifs (API). Ses caractéristiques structurales permettent la formation de composés ayant des effets thérapeutiques potentiels. La recherche dans ce domaine vise à développer de nouveaux médicaments et à améliorer les médicaments existants {svg_4}.

Agrochimiques

L’industrie agricole tire parti de l’utilisation du this compound dans la synthèse d’agrochimiques. Ces produits chimiques jouent un rôle crucial dans la protection des cultures contre les ravageurs et les maladies, améliorant ainsi le rendement et la qualité. Les propriétés chimiques du composé sont exploitées pour créer des formulations agrochimiques efficaces et sûres {svg_5}.

Industrie des colorants

Ce composé est également important dans l’industrie des colorants. Il est impliqué dans la production de colorants pour textiles, encres et revêtements. La recherche se concentre sur le développement de nouveaux colorants ayant des propriétés souhaitables telles que la solidité à la lumière, la brillance et la non-toxicité. La capacité du composé à subir diverses réactions chimiques en fait une entité utile dans la synthèse des colorants {svg_6}.

Science des matériaux

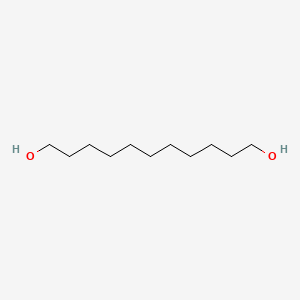

En science des matériaux, le this compound est utilisé pour développer des matériaux ayant des propriétés spécifiques. Par exemple, son inclusion dans des matrices polymères peut améliorer les propriétés mécaniques et thermiques du matériau résultant. La recherche dans ce domaine explore les applications potentielles de ces matériaux dans diverses industries, notamment l’automobile, l’aérospatiale et l’électronique {svg_7}.

Science de l’environnement

Enfin, le rôle du composé en science de l’environnement est lié à son utilisation dans le développement de capteurs et d’indicateurs pour la surveillance environnementale. Ses propriétés optiques sont particulièrement utiles pour détecter les polluants et évaluer la qualité de l’eau. Les recherches en cours visent à créer des systèmes de détection sensibles et sélectifs pour maintenir la santé de l’environnement {svg_8}.

Safety and Hazards

“Methyl 4-Amino-2-hydroxybenzoate” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has Acute oral toxicity, Skin Corrosion/Irritation, Serious Eye Damage/Eye Irritation, and Specific target organ toxicity (single exposure) with the target organ being the Respiratory system . It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Mécanisme D'action

Mode of Action

It is known that salicylic acid derivatives can have anti-inflammatory and antimicrobial effects . The compound’s interaction with its targets and the resulting changes are subject to further investigation.

Pharmacokinetics

Its lipophilicity (Log Po/w) is 1.31 (iLOGP), indicating moderate lipophilicity, which could impact its bioavailability .

Result of Action

It is known that salicylic acid derivatives can have anti-inflammatory and antimicrobial effects

Action Environment

The action of Methyl 4-Amino-2-hydroxybenzoate can be influenced by environmental factors. For instance, the compound’s absorption and emission properties can be affected by cyclodextrins .

Propriétés

IUPAC Name |

methyl 4-amino-2-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-12-8(11)6-3-2-5(9)4-7(6)10/h2-4,10H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQOXBFUTRLDXDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80194310 | |

| Record name | Salicylic acid, amino-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80194310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4136-97-4 | |

| Record name | Methyl 4-amino-2-hydroxybenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4136-97-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Salicylic acid, amino-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004136974 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4136-97-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48927 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4136-97-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30263 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Salicylic acid, amino-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80194310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl p-aminosalicylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.781 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methyl 4-amino-2-hydroxybenzoate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KKK6HU29FV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the formation of inclusion complexes with cyclodextrins impact the spectroscopic properties of Methyl 4-Amino-2-hydroxybenzoate?

A: The study by [] explores how encapsulating Methyl 4-Amino-2-hydroxybenzoate within cyclodextrins affects its absorption and emission spectra. DFT and TD-DFT calculations provide insights into these spectral shifts. The research suggests that these changes arise from the altered electronic environment of the Methyl 4-Amino-2-hydroxybenzoate molecule when it resides within the cyclodextrin cavity. This modified environment can perturb the molecule's electronic transitions, leading to observable shifts in its absorption and emission profiles. These findings offer valuable information for researchers exploring the use of cyclodextrins as drug delivery systems, particularly for compounds like Methyl 4-Amino-2-hydroxybenzoate.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.